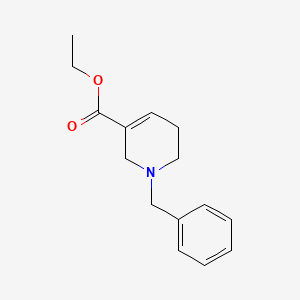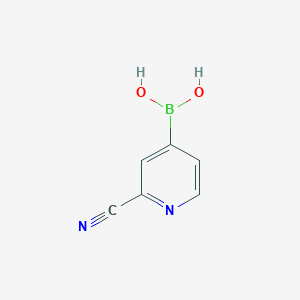![molecular formula C6H4IN3 B1391906 5-Iodopyrazolo[1,5-A]pyrimidine CAS No. 705262-65-3](/img/structure/B1391906.png)
5-Iodopyrazolo[1,5-A]pyrimidine
Übersicht
Beschreibung
5-Iodopyrazolo[1,5-A]pyrimidine is a derivative of Pyrazolopyrimidine, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . It forms the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of 5-Iodopyrazolo[1,5-A]pyrimidine has been explored in various studies. For instance, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Other studies have reported the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives using 5-aminouracil and ketene dithioacetal .Molecular Structure Analysis
The molecular structure of 5-Iodopyrazolo[1,5-A]pyrimidine is represented by the InChI code: 1S/C6H4IN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H . The molecular weight of this compound is 245.02 .Wissenschaftliche Forschungsanwendungen
Biological and Pharmaceutical Activities
Pyrazolo[1,5-a]pyrimidines have been reported to possess a wide range of biological and pharmaceutical activities. They have been patented for use as herbicides, insecticides, and sterilization agents. Additionally, they have shown effectiveness as antitrichomonal agents and in inhibiting trichophyton mentagrophytes .
Cytotoxicity and Anticancer Properties
Some derivatives of 5-Iodopyrazolo[1,5-a]pyrimidine have been synthesized and characterized for their cytotoxicity. These compounds have shown potential in anticancer research, with studies indicating their effectiveness against human cancer cell lines . Novel thiazolopyrimidine derivatives were also studied for their anticancer activity against cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology compared to other compounds like BODIPYS. They also exhibit tunable photophysical properties .
Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science recently due to their significant photophysical properties. Their small size based on [5,6]-fused N-heterocyclic systems and efficient synthetic approaches make them suitable for various material science applications .
Safety and Hazards
Zukünftige Richtungen
The future directions for 5-Iodopyrazolo[1,5-A]pyrimidine research could involve further exploration of its anticancer potential and enzymatic inhibitory activity . Additionally, the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could be a promising area of research .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications . They have also been noted for their significant impact in medicinal chemistry .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the iodine atom at the 5-position in 5-Iodopyrazolo[1,5-A]pyrimidine could potentially influence its interaction with its targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that 5-Iodopyrazolo[1,5-A]pyrimidine may also interact with similar biochemical pathways.
Result of Action
The family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that 5-Iodopyrazolo[1,5-A]pyrimidine may have similar effects.
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the environment could potentially influence the action of 5-Iodopyrazolo[1,5-A]pyrimidine.
Eigenschaften
IUPAC Name |
5-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCSPWGEZNMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678372 | |
| Record name | 5-Iodopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyrazolo[1,5-A]pyrimidine | |
CAS RN |
705262-65-3 | |
| Record name | 5-Iodopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)


![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)
![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)